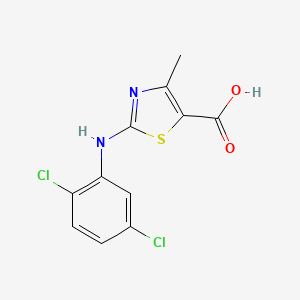

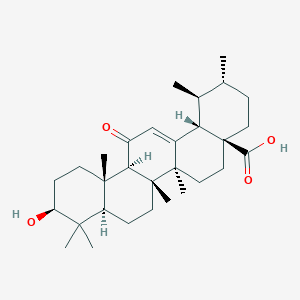

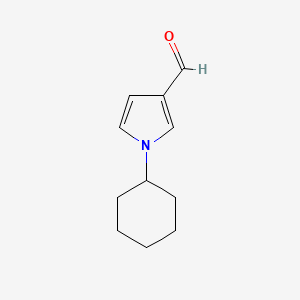

![molecular formula C15H17NO2 B3033635 5,5-二甲基-2-[(苯亚氨基)甲基]-1,3-环己二酮 CAS No. 109535-45-7](/img/structure/B3033635.png)

5,5-二甲基-2-[(苯亚氨基)甲基]-1,3-环己二酮

描述

5,5-Dimethyl-1,3-cyclohexanedione is a chemical compound that serves as a key intermediate in the synthesis of various derivatives with potential applications in different fields, including organic synthesis and analytical chemistry. The compound is characterized by the presence of two methyl groups at the fifth position and a diketone functionality within a cyclohexane ring, which allows for further chemical modifications .

Synthesis Analysis

The synthesis of derivatives of 5,5-dimethyl-1,3-cyclohexanedione can be achieved through various methods. One approach involves a one-pot three-component reaction using aromatic aldehyde, substituted thiophenol, and 5,5-dimethyl-1,3-cyclohexanedione catalyzed by p-dodecylbenzene sulfonic acid (DBSA) under ultrasound, which enhances the yields and reduces reaction time . Another method includes the condensation of aromatic aldehydes with 5,5-dimethyl-1,3-cyclohexanedione catalyzed by urea in aqueous media under ultrasound, leading to high yields and a simple work-up procedure . These methods emphasize the importance of ultrasound in improving reaction efficiency and environmental friendliness.

Molecular Structure Analysis

The molecular structure of 5,5-dimethyl-1,3-cyclohexanedione derivatives can be complex, as evidenced by the crystal structure characterization of a specific derivative synthesized from the compound. The crystal structure analysis revealed that the cyclohexenone rings in the derivative can adopt different conformations, and the presence of intramolecular hydrogen bonds was observed .

Chemical Reactions Analysis

5,5-Dimethyl-1,3-cyclohexanedione participates in various chemical reactions, forming diverse products. For instance, its derivatives can undergo cycloaddition reactions with olefinic dienophiles to yield quinazoline derivatives in a regio- and stereoselective manner . Additionally, the compound's reactivity with nitro-olefins leads to the formation of unique butenolide derivatives with a 2-hydroxyimino-substituent .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5,5-dimethyl-1,3-cyclohexanedione and its derivatives are influenced by their molecular structure. For example, the compound's dithiosemicarbazone derivative exhibits analytical properties, forming pink-colored solutions with chromium(VI) in acetic medium, which can be used for spectrophotometric determination of chromium in various samples . The solubility, melting points, and crystal systems of the derivatives can vary significantly, as demonstrated by the synthesis and characterization of a novel crystal derivative .

科学研究应用

环境和工业样品中的痕量分析

5,5-二甲基-1,3-环己二酮,也称为二甲酮,用于环境和工业环境中醛类的痕量分析。Mopper、Stahovec 和 Johnson (1983) 强调了它在高效液相色谱中用于醛类的精确灵敏测定。他们将二甲酮用于柱前衍生化,优化了反应和色谱条件,实现了低检测限和高准确度,从而证明了其在环境和工业分析中的功效 (Mopper、Stahovec 和 Johnson,1983)。

有机化合物的合成

二甲酮用于合成各种有机化合物。例如,Song 等人 (2015) 描述了它在超声下由对十二烷基苯磺酸催化的 3-羟基-5,5-二甲基-2-[苯基(苯硫基)甲基]环己-2-烯酮衍生物的一锅三组分合成中的应用。该方法具有环保、高产率和简单后处理程序等优点 (Song 等人,2015)。

细菌中的辐射损伤保护

已发现二甲酮可以保护大肠杆菌免受紫外线和辐射的影响。Pittillo 和 Lucas (1968) 发现,二甲酮与其结构相关的化合物一起,可以保护大肠杆菌免受辐射损伤,尽管确切的作用机制仍不清楚 (Pittillo 和 Lucas,1968)。

安全和危害

The safety data sheet for a similar compound, 5,5-Dimethyl-1,3-cyclohexanedione, suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be ingested or inhaled . Similar precautions are likely necessary for DMPI, but specific safety data for DMPI is not available in the provided sources.

属性

IUPAC Name |

5,5-dimethyl-2-(phenyliminomethyl)cyclohexane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-15(2)8-13(17)12(14(18)9-15)10-16-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVPZUXGVEHSRMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)C=NC2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

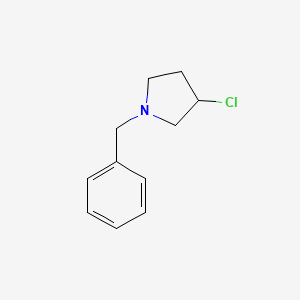

![N-methyl-N-[2-(4-nitrobenzenesulfonamido)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethenimidamide hydroiodide](/img/structure/B3033552.png)

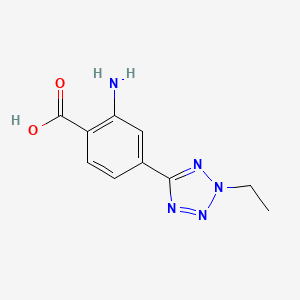

![4-[5-(2,4-dichlorophenyl)-1-(2-nitrobenzenesulfonyl)-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B3033555.png)

![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-amine](/img/structure/B3033556.png)

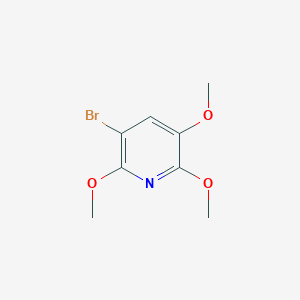

![5-bromo-3-[(4-nitrophenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B3033572.png)